![molecular formula C11H12O4 B3211781 Oxiranecarboxylic acid, 3-(4-hydroxyphenyl)-, ethyl ester CAS No. 109318-45-8](/img/structure/B3211781.png)
Oxiranecarboxylic acid, 3-(4-hydroxyphenyl)-, ethyl ester
Overview
Description
Oxiranecarboxylic acid, 3-(4-hydroxyphenyl)-, ethyl ester is a chemical compound with a complex structure . It’s often used in laboratory settings and has various applications in the field of organic chemistry .
Synthesis Analysis
The synthesis of Oxiranecarboxylic acid, 3-(4-hydroxyphenyl)-, ethyl ester and its derivatives has been reported in several studies . For instance, one study reported the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions . The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .Molecular Structure Analysis
The molecular structure of Oxiranecarboxylic acid, 3-(4-hydroxyphenyl)-, ethyl ester is complex and is based on structures generated from information available in various databases .Chemical Reactions Analysis
The chemical reactions involving Oxiranecarboxylic acid, 3-(4-hydroxyphenyl)-, ethyl ester are complex and depend on the specific conditions and reactants used . For example, one study reported the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of Oxiranecarboxylic acid, 3-(4-hydroxyphenyl)-, ethyl ester include its melting point, boiling point, density, molecular formula, and molecular weight .Mechanism of Action
Safety and Hazards
The safety data sheet for Ethyl 3-(4-hydroxyphenyl)propanoate, a related compound, suggests that it should be handled with care. It advises using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation . It also provides first-aid measures in case of eye contact, skin contact, inhalation, and ingestion .
Future Directions
The future directions for research on Oxiranecarboxylic acid, 3-(4-hydroxyphenyl)-, ethyl ester could include further exploration of its synthesis, analysis of its molecular structure, investigation of its chemical reactions, elucidation of its mechanism of action, detailed characterization of its physical and chemical properties, and comprehensive evaluation of its safety and hazards .
properties
IUPAC Name |
ethyl 3-(4-hydroxyphenyl)oxirane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-14-11(13)10-9(15-10)7-3-5-8(12)6-4-7/h3-6,9-10,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFUGEVGMJGBGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(O1)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20762911 | |
Record name | Ethyl 3-(4-hydroxyphenyl)oxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20762911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-hydroxyphenyl)oxirane-2-carboxylate | |
CAS RN |
109318-45-8 | |
Record name | Ethyl 3-(4-hydroxyphenyl)oxirane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20762911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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